({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
CAS No.: 1311318-32-7
Cat. No.: VC3005139
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311318-32-7 |
|---|---|
| Molecular Formula | C18H24ClNO |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H |
| Standard InChI Key | HLCAINCYWLOYOR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a hydrochloride salt of the parent amine compound. This complex organic molecule features several functional groups including aromatic rings, methoxy linkages, and an amine group. The compound is identified through various standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1311318-32-7 |
| Molecular Formula | C18H24ClNO |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H |
| Standard InChIKey | HLCAINCYWLOYOR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl |
The compound is a hydrochloride salt of ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, which can be described as a derivative of aniline with a methoxy group attached to a phenyl ring. The parent compound (free base) has a slightly different molecular weight (269.4 g/mol) and formula (C18H23NO) without the hydrochloride component.
Structural Characteristics
The molecule consists of several key structural components:
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A central phenyl ring substituted with two methyl groups at positions 3 and 5
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A methylamino methyl group at position 1 of the central ring
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A 4-methylphenylmethoxy group at position 4 of the central ring
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A chloride counterion in the salt form
This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications in various research contexts. The presence of both hydrophobic (aromatic rings, methyl groups) and hydrophilic (amine, methoxy) moieties suggests amphiphilic properties.
Physical and Chemical Properties
Physical Properties
The physical properties of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride are important for its handling, storage, and application in research settings. Table 2 summarizes these properties.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Powder |
| Molecular Weight | 305.8 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Storage Conditions | Room Temperature |
The compound is typically supplied as a powder and should be stored at room temperature to maintain stability . The limited data available on physical properties like boiling point and density reflects the specialized nature of this compound and its primary use in research rather than industrial applications.
Chemical Properties
As a hydrochloride salt of an amine, this compound exhibits chemical properties characteristic of such structures. The parent compound, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, belongs to the class of amines and can participate in various chemical reactions typical of this functional group.
Key chemical properties include:
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Ability to form salts with acids (as evidenced by the hydrochloride form)
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Potential for alkylation and acylation reactions at the amine group
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Possible oxidation and reduction reactions involving the aromatic rings
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Reactivity of the methoxy linkage under specific conditions
These properties make the compound suitable for use as an intermediate in various synthetic pathways and as a research tool in chemical and biological studies.
Synthesis and Preparation
Synthetic Routes
The synthesis of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride typically follows multiple steps, starting from readily available precursors. While specific details of industrial synthesis methods may vary, the general approach involves:
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Preparation of the parent amine compound through appropriate reactions of aniline derivatives and methoxyphenyl compounds
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Formation of the hydrochloride salt by adding hydrochloric acid to the free base form of the amine
The specific synthetic pathway may be adjusted based on the availability of starting materials, desired purity levels, and scale of production. For industrial production, reaction conditions are optimized for higher yields and purity, potentially involving advanced techniques such as continuous flow reactors and automated synthesis.
Purification Methods
Purification of the final product is essential to achieve the high purity levels required for research applications. Common purification methods may include:
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Recrystallization from appropriate solvents
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Column chromatography for removal of impurities
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Washing procedures to eliminate residual reagents and by-products
The purity of commercially available ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is typically around 95%, suitable for most research applications .
Applications and Research Use
Chemical Research Applications
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride serves as a versatile small molecule scaffold primarily used in laboratory settings for various chemical and biological studies. Its complex structure with multiple functional groups makes it valuable for:
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Use as an intermediate in organic synthesis
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Structure-activity relationship studies
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Development of new synthetic methodologies
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Investigation of reaction mechanisms involving amine derivatives
As a building block in chemical synthesis, this compound can contribute to the development of more complex molecules with potential applications in various fields.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride exist, with variations in the position of the methyl group on the phenylmethoxy moiety. Table 3 compares these related compounds.
Table 3: Comparison of Structural Analogs
These structural variations, while seemingly minor, can significantly affect the chemical and potentially biological properties of the compounds due to differences in electron distribution, steric effects, and molecular geometry.
Free Base vs. Hydrochloride Salt
A direct comparison can also be made between the hydrochloride salt and the free base form of the compound:
Table 4: Comparison of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C18H23NO | C18H24ClNO |
| Molecular Weight | 269.4 g/mol | 305.8 g/mol |
| Solubility | Typically more soluble in organic solvents | Typically more soluble in water |
| Stability | May be less stable | Generally more stable for storage |
| CAS Number | Not specified in sources | 1311318-32-7 |
The hydrochloride salt form typically offers advantages in terms of stability, crystallinity, and water solubility compared to the free base, which explains its prevalent use in research settings.
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